molecular formula C10H13ClFN B6183966 1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochloride CAS No. 2624136-20-3

1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochloride

Cat. No. B6183966
CAS RN: 2624136-20-3
M. Wt: 201.7
InChI Key:
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Description

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride, also known as F-Phenylcyclohexylamine hydrochloride, is a synthetic compound commonly used in scientific research. It is a white crystalline solid with a molecular formula of C10H14ClFN and a molecular weight of 218.7 g/mol. Its chemical structure consists of a cyclopropyl group attached to a benzene ring with a fluorine atom and a methylamine group. F-Phenylcyclohexylamine hydrochloride has a variety of applications in scientific research, including its use as a reagent in organic synthesis and as an inhibitor of monoamine oxidase.

Scientific Research Applications

1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochlorideohexylamine hydrochloride has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. It is also used as an inhibitor of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochlorideohexylamine hydrochloride is also used as a substrate in enzymatic assays, as well as a ligand in affinity chromatography.

Mechanism of Action

1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochlorideohexylamine hydrochloride acts as an inhibitor of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. It binds to the enzyme and prevents it from breaking down these neurotransmitters, which can lead to increased levels of these compounds in the brain. This can have a variety of effects, depending on the levels of the neurotransmitters.
Biochemical and Physiological Effects
1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochlorideohexylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased alertness, improved mood, and improved cognitive function. It has also been shown to reduce anxiety, improve sleep quality, and increase energy levels. Additionally, it has been shown to reduce inflammation and improve immune function.

Advantages and Limitations for Lab Experiments

1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochlorideohexylamine hydrochloride has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also easy to store and handle, and it is non-toxic. However, there are some limitations to its use in lab experiments. It is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, it can be difficult to obtain in large quantities, and it is not very stable in the presence of light or heat.

Future Directions

The use of 1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochlorideohexylamine hydrochloride in scientific research has a variety of potential future directions. It could be used to synthesize more complex compounds, such as peptides and proteins. It could also be used to study the effects of monoamine oxidase inhibition on various physiological processes. Additionally, it could be used to study the effects of increased levels of neurotransmitters in the brain, as well as the effects of monoamine oxidase inhibition on various neurological disorders. Finally, it could be used to study the effects of monoamine oxidase inhibition on various diseases, such as depression, anxiety, and Parkinson’s disease.

Synthesis Methods

1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochlorideohexylamine hydrochloride can be synthesized through several different methods. The most common method is the reaction of 2-chloro-4-fluorobenzaldehyde with cyclopropylmethylamine in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces a white crystalline solid which is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochloride involves the reaction of 2-cyclopropyl-5-fluorobenzaldehyde with methylamine followed by reduction of the resulting imine to the corresponding amine.", "Starting Materials": [ "2-cyclopropyl-5-fluorobenzaldehyde", "Methylamine", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 2-cyclopropyl-5-fluorobenzaldehyde is reacted with excess methylamine in ethanol to form the corresponding imine.", "Step 2: The resulting imine is reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst.", "Step 3: The amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2-cyclopropyl-5-fluorophenyl)methanamine.", "Step 4: The hydrochloride salt is isolated by filtration and washing with sodium hydroxide solution." ] }

CAS RN

2624136-20-3

Product Name

1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochloride

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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